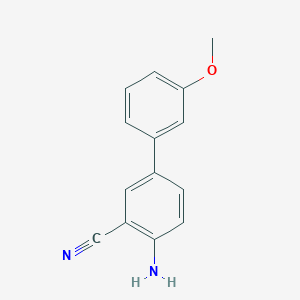![molecular formula C11H14ClN3 B8194002 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194002.png)
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and isobutyl and methyl groups at the 7- and 2-positions, respectively, imparts unique chemical properties to this compound. It is widely used as a pharmaceutical intermediate and in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-assisted techniques to enhance reaction efficiency and yield . The process generally requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative.
Scientific Research Applications
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds.
Materials Science: Its unique electronic properties make it a candidate for developing organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it interferes with signal transduction pathways that regulate cell division and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the isobutyl and methyl groups.
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with different substituents, used as an intermediate in organic synthesis.
Uniqueness
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substituents, which enhance its chemical reactivity and potential as a pharmaceutical intermediate. The presence of the isobutyl group, in particular, can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development.
Properties
IUPAC Name |
4-chloro-2-methyl-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-7(2)6-15-5-4-9-10(12)13-8(3)14-11(9)15/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPJZYQHQXWZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2CC(C)C)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2',5'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B8193922.png)
![Methyl 3'-amino-5'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8193934.png)
![2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193953.png)
![2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193959.png)
![2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193968.png)
![2-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193972.png)
![2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193976.png)
![2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193982.png)
![4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193988.png)
![4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193999.png)
![4-Chloro-7-(2,2-difluoroethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194009.png)
![4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194016.png)

![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194038.png)
